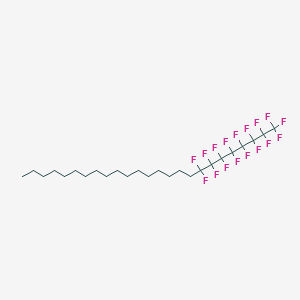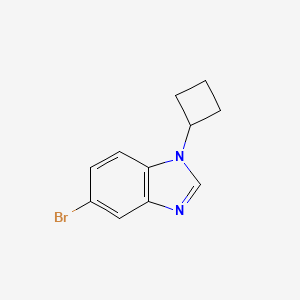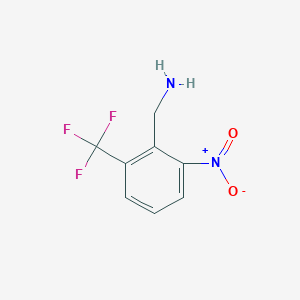
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are α, β-unsaturated carbonyl compounds that possess a carbonyl group (C=O) and a conjugated double bond (C=C). This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one can be achieved through various methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 3-chloro-4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of microwave irradiation and solid-phase catalysts such as FeCl3/Bentonite has been reported to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3’-Chloro-4’-nitrophenyl)-2-phenoxy-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-one
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Uniqueness
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is unique due to its specific combination of chloro and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H10ClNO3 |
|---|---|
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
2-(3-chloro-4-nitrophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10ClNO3/c15-12-8-10(6-7-13(12)16(18)19)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |
Clé InChI |
XTBMNVUXLHWQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)

![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)




![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)




